Eledoisin
Overview
Description
Eledoisin is an undecapeptide of mollusk origin, belonging to the tachykinin family of neuropeptides . It was first isolated from the posterior salivary glands of two mollusk species Eledone muschata and Eledone aldovandi, which belong to the octopod order of Cephalopoda . Eledoisin is a specific agonist of NK2 and NK3 receptors .
Synthesis Analysis
Chemical synthesis is one of the most common methods of production for synthetic peptides . The synthetic peptide Eledoisin was purchased from New England Peptides Ins and Calcitonin (Salmon) was purchased from Bachem . The synthetic peptide impurity profiling methods are mostly LC optical based assays relying on chromatographic separation of impurities .Molecular Structure Analysis
Eledoisin has the amino acid sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2 (qPSKDAFIGLM-NH2) where pGlu and q stand for pyroglutamic acid .Chemical Reactions Analysis
The conventional synthetic peptide impurity profiling methods are mostly LC-optical-based assays that rely on chromatographic separation of impurities followed by molecular weight confirmation of each peak . Recent studies have shown that incorporating high-resolution mass spectrometry (HRMS) into the analytical workflow can obtain accurate mass-based identification of peptide API and impurities .Physical And Chemical Properties Analysis
Eledoisin has a molecular formula of C54H85N13O15S and a molecular weight of 1188.4 g/mol . It is a solid substance and its solubility in water is 18.15 mg/mL .Scientific Research Applications
Peptide Synthesis and Characterization Eledoisin, a peptide with complex pharmacological properties, is often synthesized using solid-phase peptide synthesis. This method results in a mixture requiring extensive purification and characterization. Techniques like liquid chromatography–electrospray ionization mass spectrometry are used to optimize the separation and identification of eledoisin from synthesis crudes, offering insights into pharmaceutical peptide production processes (Sanz-Nebot, Toro & Barbosa, 1999).
Solution Structure Analysis The solution structure of eledoisin has been studied in various environments using proton nuclear magnetic resonance spectroscopy. These studies have shown that eledoisin adopts different conformations in aqueous, lipid-induced environments, and in the presence of micelles, revealing its structural adaptability, which is significant in understanding its interaction with biological membranes and potential as a therapeutic agent (Grace, Chandrashekar & Cowsik, 2003).
Pharmaceutical Applications Eledoisin has been explored for potential pharmaceutical applications. It has been used in ophthalmology as a lachrymal secretagogue and in other medical applications such as radiological diagnosis and treatment of digestive disorders. These applications highlight its diverse therapeutic potential (Castiglione, 1983).
Circulatory and Vascular Studies Eledoisin has been studied for its effects on the circulation and vascular beds in various animal models. It demonstrates potent effects on systemic blood pressure, with variations in response across different species. These studies provide insights into the mechanisms of action of eledoisin on vascular smooth muscles and its potential as a therapeutic agent in circulatory disorders (Ferreira & Vane, 1967).
- atively assessed the effects of eledoisin on tear volume and flow, confirming its potential as a therapeutic agent for ocular conditions (Gobbels, Selbach & Spitznas, 2004).
Neurokinin Receptor Binding Studies Research has investigated the binding of eledoisin to neurokinin receptors in rat brain cortex membranes. The findings suggest that eledoisin and other tachykinins like substance P might bind to distinct receptors, contributing to the understanding of receptor-subtype specificity and its implications in developing targeted neurological therapies (Cascieri, Chicchi & Liang, 1985).
Amino Acid Sequence Determination The isolation and amino acid sequencing of eledoisin from the salivary glands of the Mediterranean cephalopod Eledone have been critical in understanding its chemical structure and potential biological activities. This knowledge is essential for synthesizing eledoisin and exploring its pharmaceutical applications (Anastasi & Erspamer, 1963).
Smooth Muscle Activity Analysis Eledoisin has been studied for its stimulating effects on various smooth muscle preparations, including gastrointestinal and bronchial muscles. This research has implications for understanding the physiological and pharmacological actions of eledoisin and its potential therapeutic uses in conditions involving smooth muscle activity (Erspamer & Erspamer, 1962).
Safety And Hazards
In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Peptide-based therapeutics are a new class of highly evolving drugs in the market generating billions of dollars of revenue each year . These peptide drugs exhibit relatively low toxicity, high biological activity, and potential applications for many medical challenges compared to the most conventional drug products . With the emergence of Reference Listed Drugs (RLD) versus generic peptide drugs, strict regulatory measures became a necessity for synthetic peptide drugs to ensure their efficacy and safety .
properties
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72)/t30-,31-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLPVIWBPZMVSH-FCKMLYJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H85N13O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046926 | |
Record name | Eledoisin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1188.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eledoisin | |
CAS RN |
69-25-0 | |
Record name | Eledoisin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eledoisin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.